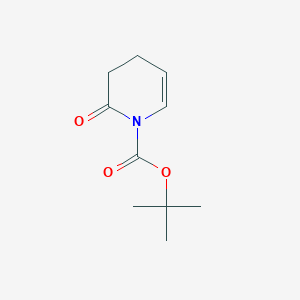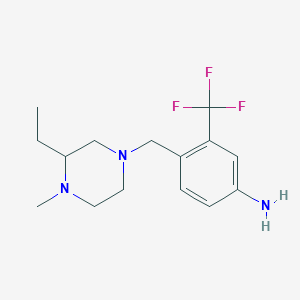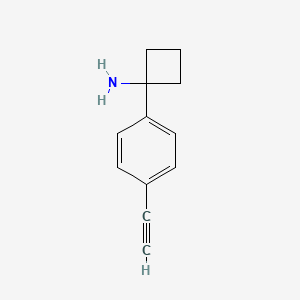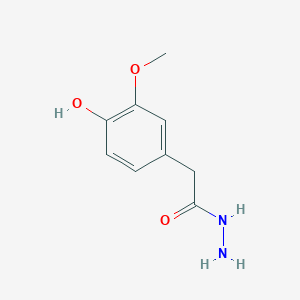
9H-carbazole-3,6-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Carbazole-3,6-dicarbaldehyde is an organic compound with the molecular formula C14H9NO2. It is a derivative of carbazole, a nitrogen-containing heterocyclic compound. This compound is characterized by the presence of two formyl groups (-CHO) attached to the 3rd and 6th positions of the carbazole ring. It is a white to pale yellow solid with a distinct aromatic odor and is known for its stability under normal conditions .
Méthodes De Préparation
The synthesis of 9H-carbazole-3,6-dicarbaldehyde typically involves the formylation of carbazole. One common method is the Vilsmeier-Haack reaction, where carbazole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions and yields the desired dicarbaldehyde product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Analyse Des Réactions Chimiques
9H-Carbazole-3,6-dicarbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the 1st, 2nd, 4th, and 5th positions of the carbazole ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions include 9H-carbazole-3,6-dicarboxylic acid, 9H-carbazole-3,6-dimethanol, and various substituted carbazole derivatives .
Applications De Recherche Scientifique
9H-Carbazole-3,6-dicarbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 9H-carbazole-3,6-dicarbaldehyde and its derivatives often involves interactions with specific molecular targets. For example, some derivatives act as enzyme inhibitors by binding to the active site of enzymes, thereby blocking their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
9H-Carbazole-3,6-dicarbaldehyde can be compared with other carbazole derivatives, such as:
9-Ethylcarbazole-3,6-dicarbaldehyde: Similar in structure but with an ethyl group at the nitrogen atom, it exhibits different photophysical properties.
9-Methylcarbazole-3,6-dicarbaldehyde: This compound has a methyl group at the nitrogen atom and shows variations in reactivity and stability.
9-Benzylcarbazole-3,6-dicarbaldehyde: With a benzyl group at the nitrogen atom, it is used in the synthesis of coordination cages and other complex structures.
The uniqueness of this compound lies in its versatility and ease of functionalization, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C14H9NO2 |
|---|---|
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
9H-carbazole-3,6-dicarbaldehyde |
InChI |
InChI=1S/C14H9NO2/c16-7-9-1-3-13-11(5-9)12-6-10(8-17)2-4-14(12)15-13/h1-8,15H |
Clé InChI |
CFXBQRKAIVEHJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C=O)C3=C(N2)C=CC(=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


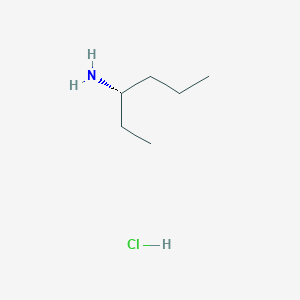
![2-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B12963984.png)
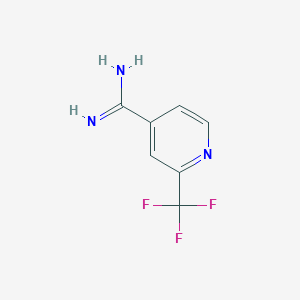
![7-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12964003.png)
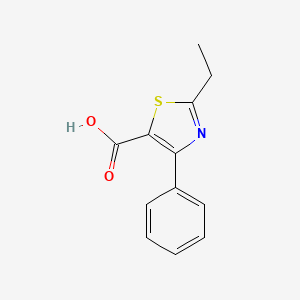
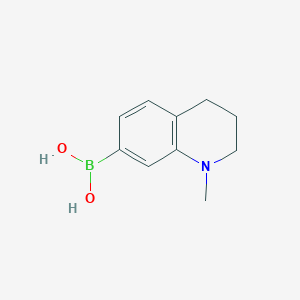
![4-Methoxybenzofuro[3,2-d]pyrimidine](/img/structure/B12964011.png)
